Cas no 23244-32-8 (3-Isothiazolecarboxylic acid ethyl ester)

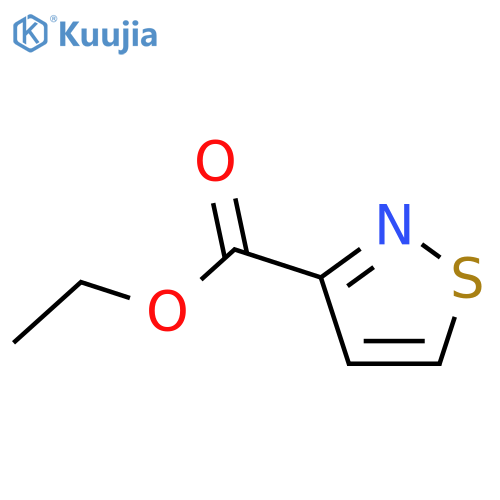

23244-32-8 structure

商品名:3-Isothiazolecarboxylic acid ethyl ester

CAS番号:23244-32-8

MF:C6H7NO2S

メガワット:157.190280199051

MDL:MFCD13179640

CID:1006145

PubChem ID:18361860

3-Isothiazolecarboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 3-Isothiazolecarboxylic acid ethyl ester

- isothiazole-3-carboxylic acid ethyl ester

- SB35757

- SCHEMBL7429377

- DA-07873

- ethyl 1,2-thiazole-3-carboxylate

- 23244-32-8

- ethyl isothiazole-3-carboxylate

-

- MDL: MFCD13179640

- インチ: InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3

- InChIKey: DDZCLQJPPQLCQD-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=NSC=C1

計算された属性

- せいみつぶんしりょう: 157.01974964g/mol

- どういたいしつりょう: 157.01974964g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-Isothiazolecarboxylic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0483-250mg |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 96% | 250mg |

¥2841.78 | 2025-01-20 | |

| eNovation Chemicals LLC | Y1125262-50mg |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 95% | 50mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125262-500mg |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 95% | 500mg |

$610 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1125262-50mg |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 95% | 50mg |

$190 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1125262-5g |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 95% | 5g |

$4475 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1125262-1g |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 95% | 1g |

$1115 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1125262-50mg |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 95% | 50mg |

$190 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1125262-5g |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 95% | 5g |

$4475 | 2025-02-26 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0483-100mg |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 96% | 100mg |

¥1853.72 | 2025-01-20 | |

| eNovation Chemicals LLC | Y1125262-100mg |

Isothiazole-3-carboxylic acid ethyl ester |

23244-32-8 | 95% | 100mg |

$255 | 2024-07-28 |

3-Isothiazolecarboxylic acid ethyl ester 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

23244-32-8 (3-Isothiazolecarboxylic acid ethyl ester) 関連製品

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23244-32-8)3-Isothiazolecarboxylic acid ethyl ester

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0